Cct196969
Overview
Description
CCT196969 is a multi-kinase inhibitor that inhibits B-RAF, B-RAFV600E, C-RAF, Src, and LCK (IC50s = 100, 40, 12, 26, and 14 nM, respectively). It is selective for RAFs, Src, LCK, and MAPKs in a panel of 63 kinases when used at a concentration of 1 μM. This compound inhibits MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells, and inhibits growth of B-RAF mutant melanoma cells in a concentration-dependent manner. In vivo, this compound (20 mg/kg per day) induces tumor regression in a B-RAF mutant A375 mouse xenograft model. This compound also inhibits ERK and Src signaling and induces tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models including those resistant to both dabrafenib and trametinib.
This compound is a novel orally available, pan-RAF inhibitor with anti-SRC activity. This compound blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. This compound also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.
Mechanism of Action
Target of Action
CCT196969 is primarily a SRC family kinase (SFK) and Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.
Mode of Action
This compound interacts with its targets (SFK and RAF) by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving SFK and RAF. Inhibition of these kinases by this compound leads to decreased expression of p-ERK, p-MEK, p-STAT3, and STAT3 . These changes disrupt the normal signaling pathways, affecting downstream cellular processes.
Result of Action
The inhibition of SFK and RAF by this compound leads to a decrease in cell proliferation, migration, and survival . Specifically, it has been shown to effectively inhibit growth and survival in multiple melanoma brain metastasis cell lines .
Biochemical Analysis
Biochemical Properties
CCT196969 is a pan-Raf inhibitor that inhibits B-Raf, B-Raf V600E, and CRAF with IC50 values of 0.1, 0.04, and 0.01 μM, respectively . It also inhibits other kinases such as SRC and LCK . The compound interacts with these enzymes by binding to their active sites, thereby blocking their activity and preventing downstream signaling that promotes cell proliferation and survival .
Cellular Effects
This compound has been shown to effectively inhibit the growth and survival of melanoma brain metastasis cells . It reduces cell proliferation, migration, and survival by decreasing the expression of phosphorylated ERK, MEK, and STAT3 . Additionally, this compound induces apoptosis in melanoma cells, as evidenced by the cleavage of caspase 3 and PARP .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of Raf kinases and SRC family kinases . This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound prevents the activation of downstream effectors such as ERK and MEK, leading to reduced cell growth and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time . It effectively inhibits tumor growth in vivo without causing significant adverse effects . Long-term studies have shown that this compound maintains its inhibitory effects on ERK and SRC signaling, leading to sustained tumor regression in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg per day, this compound induces tumor regression in B-Raf mutant A375 mouse xenograft models . Higher doses have been well-tolerated, with no significant adverse effects observed
Metabolic Pathways
This compound is involved in the inhibition of the MAPK/ERK signaling pathway by targeting Raf kinases . It also affects other pathways involving SRC and LCK kinases . The compound’s interaction with these enzymes leads to reduced phosphorylation of downstream targets, thereby altering metabolic flux and reducing cell proliferation .
Transport and Distribution
This compound is orally bioavailable and well-tolerated . It is distributed within cells and tissues, where it inhibits the activity of target kinases . In vivo studies have shown that this compound effectively reaches tumor sites and inhibits tumor growth without causing significant weight loss or other adverse effects in animal models .
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it interacts with its target kinases . The compound’s activity is dependent on its ability to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting downstream signaling pathways .
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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